N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide
Description
N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is a hydrazide derivative featuring a 2,3-dihydro-1H-indol-2-one core with a Z-configured imine at the 3-position, linked to a thiophene-2-carbohydrazide group. The compound’s synthetic pathway typically involves condensation of thiophene-2-carbohydrazide with isatin derivatives under acidic conditions, followed by characterization via IR, NMR, and elemental analysis .
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUYFOYPKJFLOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide typically involves the condensation of 2-thiophenecarbohydrazide with an appropriate indole derivative. One common method involves the reaction of 2-thiophenecarbohydrazide with isatin (1H-indole-2,3-dione) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the purification process.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, while the thiophene ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Thiophene vs.
- Carbohydrazide vs. Thiourea : The carbohydrazide group (C=O) in the target compound lacks the C=S moiety present in thiourea derivatives (e.g., 4b, 6e), which may reduce thiol-binding capacity but improve solubility .
Table 2: Comparative Spectroscopic Data
Insights :
Key Trends :
Crystallographic and Supramolecular Features
Table 4: Crystal Packing and Hydrogen-Bonding Motifs
Structural Implications :
- The target compound’s thiophene ring may engage in C–H⋯S or C–H⋯π interactions, distinct from chlorophenyl or triazole analogs .
Biological Activity
N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an indole core and thiophene moiety, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 313.34 g/mol .
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Anticancer Activity : The compound has been studied for its potential anticancer properties. It has shown effectiveness against various cancer cell lines such as SK-BR-3, MDA-MB-231, and HCT-116. Mechanistic studies indicate that it induces apoptosis through the enhancement of reactive oxygen species (ROS) levels and inhibition of thioredoxin reductase (TrxR), leading to the activation of apoptotic proteins like Bax and cleaved-caspase 3 .
- Antimicrobial Activity : Research indicates that derivatives of indole compounds, including this one, possess significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of related compounds in this class, suggesting a broader therapeutic application in inflammatory diseases .
Antitumor Activity
A study focused on the synthesis and evaluation of related indole derivatives demonstrated that modifications in their structure significantly influence their anticancer potency. For instance, specific derivatives showed enhanced activity against tumor cell lines, indicating that structural optimization could lead to more effective anticancer agents .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8c | HCT116 | 10 | ROS induction, apoptosis activation |
| 11h | MDA-MB-231 | 15 | TrxR inhibition |
Antimicrobial Studies
In another study, derivatives similar to this compound were evaluated for their antimicrobial activity against common pathogens. The results indicated promising antibacterial effects, particularly against Gram-positive bacteria .
Q & A
Q. What are the standard synthetic protocols for preparing N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]thiophene-2-carbohydrazide?
The compound is synthesized via a condensation reaction between thiophene-2-carbohydrazide and isatin (indoline-2,3-dione). A typical procedure involves:
Q. Key Parameters :
| Parameter | Details |
|---|---|
| Reaction Time | 2–4 hours |
| Solvent | Ethanol (reflux) |
| Catalyst | Glacial acetic acid (optional) |
| Recrystallization | Ethanol/1,4-dioxane or DMF |
| Yield | 73–85% |
Q. What experimental techniques are used to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : MoKα radiation (λ = 0.71073 Å) at 295–296 K .
- Structure Solution : SHELXS97 for phase determination .
- Refinement : SHELXL97 with anisotropic displacement parameters for non-H atoms .
- Validation : R factors (e.g., R₁ = 0.043–0.058) and data-to-parameter ratios >15:1 ensure reliability .
Q. Example Crystal Data :
| Parameter | ||
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/n | P21/c |
| a, b, c (Å) | 7.1835, 18.620, 12.2949 | 13.7017, 14.1585, 8.2698 |
| β (°) | 101.676 | 93.151 |
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Discrepancies in R factors or electron density maps require iterative refinement:
- Software Tools : Use SHELXL’s constraints (e.g., DFIX, ISOR) to model disorder or anisotropic thermal motion .
- Validation Metrics : Cross-check using the IUCr’s checkCIF tool to identify syntax errors or geometric outliers .
- Hydrogen Bonding : Apply graph-set analysis (e.g., S(5), S(6) motifs) to validate intramolecular interactions .
Case Study : In , intramolecular N–H⋯O/N–H⋯N bonds stabilized planar geometry, resolving ambiguities in torsion angles.
Q. How to design experiments to evaluate the biological activity of this compound?
Antimicrobial/Antitubercular Assays :
- Agar Well Diffusion : Test bacterial inhibition zones (e.g., E. coli, S. typhimurium) at 25 mg/mL .
- Microplate Alamar Blue Assay (MABA) : Determine minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv, with active compounds showing MICs ≤12.5 µg/mL .
- Dose Dependency : Use concentrations ranging from 12.5–50 µg/mL to assess efficacy gradients .
Q. Key Findings :
- Compound derivatives with benzofuran or triazole substituents exhibit enhanced activity due to improved π-π stacking with microbial targets .
Q. How to analyze non-covalent interactions in the crystal packing of this compound?
Methodology :
- Hydrogen Bonds : Identify donor-acceptor distances (e.g., N–H⋯O: 2.8–3.0 Å) and angles (>150°) using ORTEP-3 or PLATON .
- π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.6056 Å in ) and dihedral angles (<10°) .
- C–H⋯π Interactions : Analyze geometry (H⋯π distance <3.0 Å) using DIAMOND or Mercury .
Q. Supramolecular Architecture :
Q. What computational approaches support the study of this compound’s pharmacokinetic properties?
ADMET Prediction :
- Software : Use ACD/Labs or SwissADME to calculate logP (e.g., ~3.0), polar surface area (~72 Ų), and bioavailability .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like M. tuberculosis enoyl-ACP reductase .
Case Study : Derivatives in showed favorable ADMET profiles, with low hepatotoxicity and high intestinal absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
